molecular formula C7H11F3N2O2 B14413842 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole CAS No. 87938-02-1

2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole

Cat. No.: B14413842
CAS No.: 87938-02-1
M. Wt: 212.17 g/mol
InChI Key: DVLUAUKNQJSFGY-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a hydrazide with an appropriate ester or acid chloride, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2,5-dihydro-1,3,4-oxadiazole: Lacks the trifluoroethoxy group, leading to different chemical and biological properties.

    2,2,5-Trimethyl-2,5-dihydro-1,3,4-thiadiazole: Contains a sulfur atom instead of oxygen, resulting in distinct reactivity and applications.

Uniqueness

2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications.

Properties

CAS No.

87938-02-1

Molecular Formula

C7H11F3N2O2

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,5-trimethyl-5-(2,2,2-trifluoroethoxy)-1,3,4-oxadiazole

InChI

InChI=1S/C7H11F3N2O2/c1-5(2)11-12-6(3,14-5)13-4-7(8,9)10/h4H2,1-3H3

InChI Key

DVLUAUKNQJSFGY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=NC(O1)(C)OCC(F)(F)F)C

Origin of Product

United States

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